Cilazaprilat-d5
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Overview
Description
Cilazaprilat-d5 is a deuterium-labeled derivative of Cilazaprilat, which is an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Cilazapril . Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, which can affect the pharmacokinetic and metabolic profiles of the compound .
Preparation Methods
The synthesis of Cilazaprilat-d5 involves the incorporation of deuterium into the Cilazaprilat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents . The industrial production of this compound typically involves the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Hydrolysis: Conversion of the deuterated precursor into this compound through hydrolysis reactions.
Purification: Isolation and purification of the final product using techniques such as chromatography.
Chemical Reactions Analysis
Cilazaprilat-d5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cilazaprilat-d5 is widely used in scientific research due to its stable isotope labeling, which makes it an excellent tracer for quantitation during drug development . Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Bioequivalence Studies: Used in comparing the bioavailability of different drug formulations.
Mechanism of Action
Cilazaprilat-d5, like Cilazaprilat, inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II . By inhibiting this enzyme, this compound reduces the production of angiotensin II, leading to decreased vasoconstriction and reduced blood pressure . This mechanism involves the binding of this compound to the active site of ACE, blocking its activity .
Comparison with Similar Compounds
Cilazaprilat-d5 is unique due to its deuterium labeling, which distinguishes it from other ACE inhibitors. Similar compounds include:
Cilazapril: The parent compound, which is a prodrug converted to Cilazaprilat in the body.
Enalaprilat: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Lisinopril: An ACE inhibitor that is not a prodrug and is active in its administered form.
This compound’s uniqueness lies in its deuterium labeling, which can provide insights into the pharmacokinetics and metabolism of the compound, making it valuable for research purposes .
Properties
Molecular Formula |
C20H27N3O5 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(4S,7R)-7-[[(1R)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid |
InChI |
InChI=1S/C20H27N3O5/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28)/t15-,16-,17+/m1/s1/i1D,2D,3D,6D,7D |
InChI Key |
UVAUYSRYXACKSC-ZATIPLLMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)O)N[C@@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O)[2H])[2H] |
Canonical SMILES |
C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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